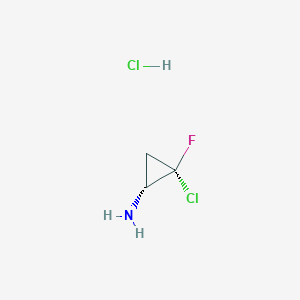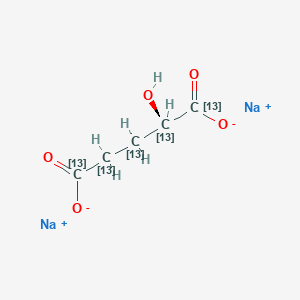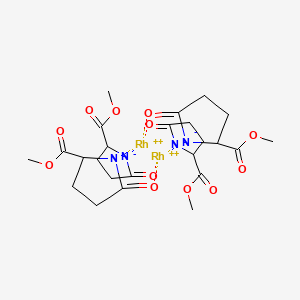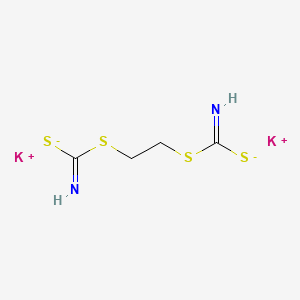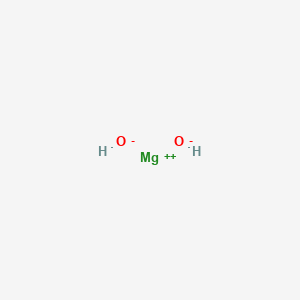
2,3,4,6-Tetra-O-acetil-1-S-acetil-1-tio-α-D-galactopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is a chemically modified sugar derivative This compound is part of the broader class of thio-sugars, which are sugars where an oxygen atom is replaced by a sulfur atom
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Mecanismo De Acción
Target of Action
Similar compounds have been used as organic condensation reagents for chemistries such as n- and s- galactosylation reactions .
Mode of Action
It’s known that similar compounds interact with their targets through chemical reactions, often serving as intermediates in the synthesis of more complex molecules .
Biochemical Pathways
Related compounds have been used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the o-specific polysaccharides .
Result of Action
Similar compounds are known to participate in various chemical reactions, contributing to the synthesis of more complex molecules .
Action Environment
It’s known that similar compounds are sensitive to temperature and should be stored in a freezer (<0°c) for stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride in the presence of a catalyst such as boron trifluoride diethyl etherate (BF3·Et2O) to facilitate the acetylation process . The reaction conditions often require a controlled temperature environment to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thio-sugar.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the deacetylated thio-sugar.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranose
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
Uniqueness
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is unique due to the presence of both acetyl and thio groups, which confer distinct chemical properties. These modifications enhance its stability and reactivity compared to other similar compounds, making it a valuable tool in various research applications .
Propiedades
Número CAS |
130796-15-5 |
|---|---|
Fórmula molecular |
C16H22O10S |
Peso molecular |
406.406 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)
